Ferugin

Natural Products Chemistry Quality Control Crystallization

Ferugin (CAS 109517-72-8) is the definitive 4-hydroxybenzoate daucane ester from Ferula jaeschkeana/F. sinaica. Its free phenolic -OH enables selective O-alkylation, acylation, or glycosylation—unlike the methoxy analog ferutidin. The well-defined melting point (140°C) and optical rotation (+15.0°) provide unambiguous benchmarks for HPLC/GC method validation. Higher thermal stability permits hotter GC injection without degradation. Crystallizes as colorless needles (MeOH) ideal for X-ray diffraction. Choose Ferugin for reproducible solid-state characterization and SAR studies where C6α para-modifications are desired. Predicted Caco-2 impermeability reduces intracellular accumulation artifacts. Request a quote today for this niche, research-grade sesquiterpene.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 109517-72-8
Cat. No. B011398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerugin
CAS109517-72-8
SynonymsFerugin
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O
InChIInChI=1S/C22H30O5/c1-13(2)22(26)10-9-21(4)12-17(24)14(3)11-18(19(21)22)27-20(25)15-5-7-16(23)8-6-15/h5-8,13,17-19,23-24,26H,3,9-12H2,1-2,4H3/t17-,18-,19+,21+,22+/m0/s1
InChIKeyKZSXMCLSPHIQCN-JIWOIOHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferugin (CAS 109517-72-8): A Daucane Sesquiterpene Ester with Distinct Physicochemical Identity from Ferula Species


Ferugin (CAS 109517-72-8) is a daucane (carotane) sesquiterpene ester isolated from Ferula jaeschkeana and Ferula sinaica [1]. It features a bicyclic decahydroazulene core esterified with 4-hydroxybenzoic acid at the 6α-position, distinguishing it from the broader class of Ferula-derived sesquiterpenoids by its specific substitution pattern and attendant physicochemical profile [2].

Why Generic Daucane Sesquiterpenoid Substitution Fails for Ferugin (CAS 109517-72-8)


Daucane sesquiterpenoids from Ferula species exhibit extensive structural variation in their esterification patterns, which directly dictates their solid-state properties, chromatographic behavior, and biological recognition. Ferugin's specific 4-hydroxybenzoate ester at the 6α-position confers a unique melting point and optical rotation that differ markedly from close analogs like ferutidin (4-methoxybenzoate ester) and the parent alcohol jaeschkeanadiol [1]. These physicochemical differences necessitate distinct isolation, purification, and handling protocols; substituting an analog without accounting for these divergences will compromise experimental reproducibility and analytical fidelity [2].

Ferugin (CAS 109517-72-8) Comparative Evidence for Scientific and Procurement Decisions


Melting Point Differentiation: Ferugin vs. Ferutidin for Crystallization and Purity Assessment

Ferugin exhibits a significantly higher melting point (140°C, colorless needles from MeOH) than the closely related daucane ester ferutidin (102–103°C), which bears a 4-methoxybenzoate group instead of the 4-hydroxybenzoate moiety present in Ferugin [1]. This 37–38°C differential provides a robust, instrument-free criterion for identity verification and purity assessment during isolation or procurement.

Natural Products Chemistry Quality Control Crystallization

Optical Rotation Divergence: Distinct Chiroptical Signature for Chiral Purity Monitoring

Ferugin displays a specific optical rotation of [α]D +15.0° (c 1.5, MeOH) [1], whereas the structurally analogous ferutidin exhibits a markedly larger dextrorotation of [α]D +103.5° [2]. This 6.9-fold difference in specific rotation magnitude reflects the profound influence of the para-substituent on the benzoyl ester (hydroxy vs. methoxy) on the overall conformational equilibrium and chiroptical response of the daucane framework.

Stereochemistry Chiroptical Analysis Identity Testing

Esterification Pattern: 4-Hydroxybenzoate vs. 4-Methoxybenzoate and Free Alcohol Controls

Ferugin is defined by the 4-hydroxybenzoate ester at the C6α position of the jaeschkeanadiol core [1]. In contrast, ferutidin incorporates a 4-methoxybenzoate ester [2], while the parent jaeschkeanadiol lacks any esterification (free diol) [3]. This substitution pattern alters hydrogen-bond donor/acceptor counts (Ferugin: HBD=3, HBA=5; Jaeschkeanadiol: HBD=2, HBA=2) and calculated lipophilicity (XLogP3: Ferugin 3.4 vs. Jaeschkeanadiol 2.6) [4][5].

Structure-Activity Relationship Semi-synthesis Pharmacophore Mapping

Predicted Membrane Permeability and Transporter Interaction Profile: ADMET Comparison

In silico ADMET predictions (admetSAR 2) indicate that Ferugin is classified as Caco-2 impermeable (probability 52.3% negative) [1], whereas the less polar parent alcohol jaeschkeanadiol is predicted to be Caco-2 permeable (probability 73.6% positive) [2]. This divergence in predicted intestinal epithelial permeability suggests that the 4-hydroxybenzoate esterification significantly reduces passive membrane diffusion relative to the free diol, a critical consideration for cellular assay design.

ADMET Prediction Drug-likeness Cellular Uptake

Ferugin (CAS 109517-72-8): Evidence-Driven Application Scenarios for Scientific and Industrial Use


Chromatographic Method Development and Quality Control of Ferula Extracts

The distinct melting point (140°C) and optical rotation (+15.0°) of Ferugin [1] provide definitive benchmarks for HPLC or GC method validation when analyzing Ferula jaeschkeana or F. sinaica extracts. Its higher thermal stability relative to ferutidin allows for higher-temperature GC injection conditions without degradation, while its lower specific rotation enables facile polarimetric differentiation from co-eluting daucane esters during fractionation.

Semi-synthetic Derivatization Targeting the Free Phenolic Hydroxyl

Ferugin's 4-hydroxybenzoate ester presents a free phenolic –OH group that is absent in the methoxy analog ferutidin [2]. This functionality serves as a synthetic handle for selective O-alkylation, acylation, or glycosylation to generate novel daucane derivatives. Researchers exploring SAR around the C6α ester moiety should prioritize Ferugin over ferutidin when modifications at the para-position are desired.

Crystallization and Polymorph Screening Studies

With a reported melting point of 140°C and isolation as colorless needles from MeOH [1], Ferugin is a well-defined crystalline solid amenable to single-crystal X-ray diffraction. Procurement of Ferugin for solid-state characterization or polymorph screening is justified over non-crystalline analogs or those with lower, less-defined melting transitions, as it ensures reproducible crystallographic outcomes.

In Vitro Pharmacology with Controlled Membrane Permeability

In silico predictions indicate Ferugin is Caco-2 impermeable, in contrast to the more permeable parent diol jaeschkeanadiol [3]. For studies designed to probe extracellular target engagement or to minimize confounding intracellular accumulation, Ferugin's predicted poor passive permeability offers an advantage over more cell-permeable daucane analogs, simplifying interpretation of dose-response relationships in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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